molecular formula C13H14FNO B2447530 N-[[1-(3-Fluorophenyl)cyclopropyl]methyl]prop-2-enamide CAS No. 2179444-47-2

N-[[1-(3-Fluorophenyl)cyclopropyl]methyl]prop-2-enamide

Cat. No. B2447530
M. Wt: 219.259
InChI Key: JWLDIXHJABASTN-UHFFFAOYSA-N
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Description

N-[[1-(3-Fluorophenyl)cyclopropyl]methyl]prop-2-enamide, also known as FCPR03, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications.

Mechanism Of Action

The mechanism of action of N-[[1-(3-Fluorophenyl)cyclopropyl]methyl]prop-2-enamide is not fully understood, but it is believed to involve the inhibition of the NF-κB pathway. NF-κB is a transcription factor that plays a key role in the regulation of inflammation and cell survival. By inhibiting NF-κB, N-[[1-(3-Fluorophenyl)cyclopropyl]methyl]prop-2-enamide may reduce inflammation and promote cell death in cancer cells.

Biochemical And Physiological Effects

N-[[1-(3-Fluorophenyl)cyclopropyl]methyl]prop-2-enamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to increase the production of anti-inflammatory cytokines, such as IL-10. N-[[1-(3-Fluorophenyl)cyclopropyl]methyl]prop-2-enamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells.

Advantages And Limitations For Lab Experiments

One advantage of using N-[[1-(3-Fluorophenyl)cyclopropyl]methyl]prop-2-enamide in lab experiments is its high purity and stability. N-[[1-(3-Fluorophenyl)cyclopropyl]methyl]prop-2-enamide is also relatively easy to synthesize, making it a cost-effective option for research. However, one limitation is the lack of information on its toxicity and pharmacokinetics. Further studies are needed to fully understand the safety and efficacy of N-[[1-(3-Fluorophenyl)cyclopropyl]methyl]prop-2-enamide.

Future Directions

There are several future directions for the research on N-[[1-(3-Fluorophenyl)cyclopropyl]methyl]prop-2-enamide. One direction is to further investigate its mechanism of action and its effects on various signaling pathways. Another direction is to study its potential in combination with other drugs for the treatment of cancer and neurodegenerative diseases. Additionally, more studies are needed to fully understand the safety and pharmacokinetics of N-[[1-(3-Fluorophenyl)cyclopropyl]methyl]prop-2-enamide in humans.

Synthesis Methods

The synthesis of N-[[1-(3-Fluorophenyl)cyclopropyl]methyl]prop-2-enamide involves the reaction of 3-fluorophenylcyclopropyl ketone with propargylamine at room temperature in the presence of a palladium catalyst. The resulting product is then treated with acetic acid to yield N-[[1-(3-Fluorophenyl)cyclopropyl]methyl]prop-2-enamide. This method has been optimized to produce high yields of N-[[1-(3-Fluorophenyl)cyclopropyl]methyl]prop-2-enamide with high purity.

Scientific Research Applications

N-[[1-(3-Fluorophenyl)cyclopropyl]methyl]prop-2-enamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and neuroprotective properties. N-[[1-(3-Fluorophenyl)cyclopropyl]methyl]prop-2-enamide has been tested in various in vitro and in vivo models, and has shown promising results in the treatment of diseases such as cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

N-[[1-(3-fluorophenyl)cyclopropyl]methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FNO/c1-2-12(16)15-9-13(6-7-13)10-4-3-5-11(14)8-10/h2-5,8H,1,6-7,9H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWLDIXHJABASTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1(CC1)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[1-(3-Fluorophenyl)cyclopropyl]methyl]prop-2-enamide

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